molecular formula C7H15NOS B13304424 1-[(Thiolan-3-yl)amino]propan-2-ol

1-[(Thiolan-3-yl)amino]propan-2-ol

Cat. No.: B13304424
M. Wt: 161.27 g/mol
InChI Key: GKXYSOJXQMVTKS-UHFFFAOYSA-N
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Description

1-[(Thiolan-3-yl)amino]propan-2-ol is an organic compound with the molecular formula C7H15NOS It is a derivative of propanol, featuring a thiolan ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Thiolan-3-yl)amino]propan-2-ol typically involves the reaction of thiolan-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-[(Thiolan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Thiolan-3-yl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Thiolan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Thiolan-3-yl)amino]propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiolan ring and an amino group makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

1-(thiolan-3-ylamino)propan-2-ol

InChI

InChI=1S/C7H15NOS/c1-6(9)4-8-7-2-3-10-5-7/h6-9H,2-5H2,1H3

InChI Key

GKXYSOJXQMVTKS-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCSC1)O

Origin of Product

United States

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